![molecular formula C8H7BrN2 B15225436 6-Bromo-5-methylimidazo[1,5-a]pyridine](/img/structure/B15225436.png)
6-Bromo-5-methylimidazo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-5-methylimidazo[1,5-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. The presence of a bromine atom at the 6th position and a methyl group at the 5th position makes it a unique derivative of imidazo[1,5-a]pyridine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methylimidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyridine with α-bromoacetophenone under acidic conditions, followed by cyclization to form the imidazo[1,5-a]pyridine core. The bromination at the 6th position can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
6-Bromo-5-methylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dehalogenated derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.
Major Products
Substituted Derivatives: Products with various functional groups replacing the bromine atom.
N-Oxides: Oxidized forms with an oxygen atom bonded to the nitrogen in the imidazole ring.
Dehalogenated Compounds: Products with the bromine atom removed.
科学的研究の応用
6-Bromo-5-methylimidazo[1,5-a]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-Bromo-5-methylimidazo[1,5-a]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain kinases involved in cell signaling, thereby exerting anticancer effects .
類似化合物との比較
Similar Compounds
6-Bromo-7-methylimidazo[1,2-a]pyridine: Similar structure but with the methyl group at the 7th position.
6-Bromoimidazo[1,2-a]pyridine: Lacks the methyl group, making it less sterically hindered.
5-Methylimidazo[1,2-a]pyridine: Lacks the bromine atom, affecting its reactivity and biological activity.
Uniqueness
6-Bromo-5-methylimidazo[1,5-a]pyridine is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and biological properties. The presence of both substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .
特性
分子式 |
C8H7BrN2 |
|---|---|
分子量 |
211.06 g/mol |
IUPAC名 |
6-bromo-5-methylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7BrN2/c1-6-8(9)3-2-7-4-10-5-11(6)7/h2-5H,1H3 |
InChIキー |
DOWYPRMRDXEQGW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=CN=CN12)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Azabicyclo[2.2.2]octan-4-amine](/img/structure/B15225360.png)
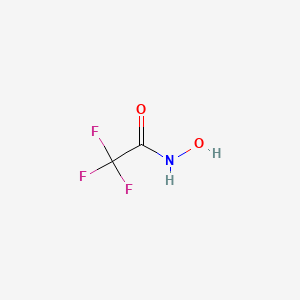
![5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15225372.png)
![(S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B15225373.png)
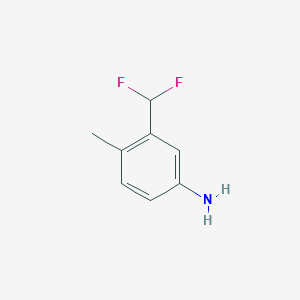
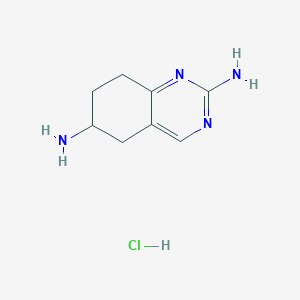
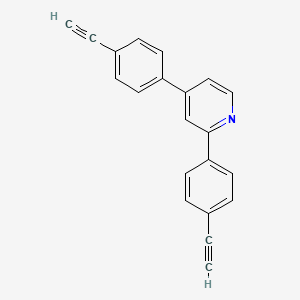

![Rel-tert-butyl (1R,5S,6R)-6-(((benzyloxy)carbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15225402.png)
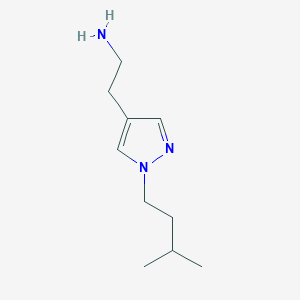
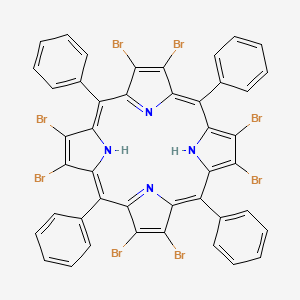
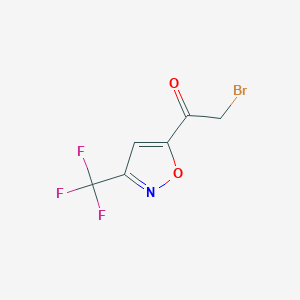
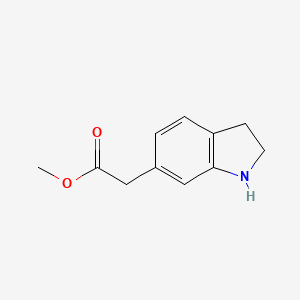
![2-(Ethylsulfonyl)-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B15225437.png)
